molecular formula C27H25N3O5 B11193228 N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide

Cat. No.: B11193228
M. Wt: 471.5 g/mol
InChI Key: OSXIOWBALMTBKN-UHFFFAOYSA-N
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Description

"N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide" is a structurally complex molecule featuring a pyrrolidinone core substituted with a 4-phenoxyphenyl group at the 1-position and a propanehydrazide moiety at the 3-position. This compound belongs to the class of pyrrolidinone hydrazides, which are increasingly studied for their diverse applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

The synthesis of such compounds typically involves coupling reactions between hydrazide intermediates and substituted carboxylic acids. For example, highlights the use of coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in N,N-dimethylformamide (DMF) under cold conditions to form structurally analogous hydrazides .

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(2-phenylacetyl)propanehydrazide

InChI

InChI=1S/C27H25N3O5/c1-2-25(32)30(28-24(31)17-19-9-5-3-6-10-19)23-18-26(33)29(27(23)34)20-13-15-22(16-14-20)35-21-11-7-4-8-12-21/h3-16,23H,2,17-18H2,1H3,(H,28,31)

InChI Key

OSXIOWBALMTBKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the phenoxyphenyl and phenylacetyl groups. Common reagents used in the synthesis include phenoxyphenyl derivatives, pyrrolidinone, and phenylacetyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrrolidinyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines, including breast and gastric cancers.

CompoundActivityReference
N'-[(4-chlorophenyl)(4-methoxyphenyl)methyl]hydrazineAnticancer
4-(Phenoxymethyl)anilineAntimicrobial
2-MethylbenzohydrazideAnti-inflammatory

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of hydrazone derivatives related to this compound. Antioxidants are crucial for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antioxidant Activity Assessment

The antioxidant activity can be evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay. Compounds structurally related to this compound have demonstrated significant antioxidant capabilities.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving hydrazine derivatives and carbonyl compounds. The versatility in synthesis allows for the development of derivatives tailored for specific biological activities.

Synthetic Pathways

Common synthetic approaches include:

  • Reaction of hydrazides with appropriate anhydrides.
  • Modification of existing compounds to enhance biological activity.

Material Science Applications

Beyond medicinal applications, the compound's unique structural properties make it suitable for material science applications, particularly in developing new polymers or composites that require specific thermal or mechanical properties.

Case Studies

Several studies have documented the biological activity and potential applications of related compounds:

  • Anticancer Evaluation : A study on diphenylamine-pyrrolidin derivatives demonstrated significant anticancer activity against specific cell lines.
  • Antioxidant Studies : Research on similar hydrazone derivatives indicated their efficiency in reducing oxidative stress markers in vitro.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide" can be contextualized by comparing it to related pyrrolidinone hydrazides and derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Pyrrolidinone core, 4-phenoxyphenyl, phenylacetyl hydrazide C₂₇H₂₄N₄O₅ (estimated) ~508.5 g/mol Hypothesized antimicrobial/anticancer activity based on SAR
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide () Pyrrolidinone core, 2-phenylethyl, pyridine-4-carbonyl hydrazide C₁₈H₁₈N₄O₃ 338.36 g/mol Moderate hydrophilicity (logP = 0.0625), potential kinase inhibition
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide () Pyrrolidinone core, 4-propoxyphenyl, 2-hydroxybenzoyl hydrazide C₂₀H₂₁N₃O₅ 383.4 g/mol Higher hydrophobicity (predicted density = 1.38 g/cm³), potential agrochemical applications
3,4,5-Trimethoxy-N′-[1-(5-methoxy-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide () Pyrrolidinone core, 5-methoxy-2-methylphenyl, trimethoxybenzoyl hydrazide C₂₄H₂₇N₃O₇ 481.5 g/mol Enhanced metabolic stability due to methoxy groups, potential antifungal activity

Key Differences and Implications

The phenylacetyl group in the target compound differs from pyridine-4-carbonyl () and 2-hydroxybenzoyl (), which may alter hydrogen-bonding interactions and target selectivity .

Physicochemical Properties :

  • The target compound’s estimated logP (~3.5–4.0) is higher than that of ’s pyridine derivative (logP = 0.0625), suggesting better lipid solubility .
  • The 2-hydroxybenzoyl group in introduces acidity (predicted pKa = 8.35), whereas the target compound’s neutral phenylacetyl group may reduce pH-dependent solubility .

Synthetic Routes :

  • The target compound likely follows a synthesis pathway similar to , where hydrazide intermediates are coupled with phenylacetic acid using HBTU/DMAP .
  • In contrast, employs trimethoxybenzoyl chloride for acylation, which requires stringent anhydrous conditions .

Biological Activity

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide is a complex organic compound with significant potential in medicinal chemistry. Characterized by a unique structural framework that includes a pyrrolidine backbone, phenoxy and phenylacetyl functional groups, this compound exhibits diverse biological activities. Its molecular formula is C20H20N4O3, with a molecular weight of approximately 364.4 g/mol .

Structural Features

The compound's structure contributes to its biological activity, particularly due to the presence of multiple carbonyl groups and hydrazide functionality. These features enhance its reactivity and potential for interaction with biological targets.

Feature Description
Molecular FormulaC20H20N4O3
Molecular Weight364.4 g/mol
Functional GroupsPyrrolidine, Phenoxy, Phenylacetyl, Carbonyls

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural features have shown potential in inhibiting microbial growth.
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines has been observed, suggesting its utility in cancer therapy.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes related to various metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study utilizing derivatives of pyrrolidine demonstrated significant antimicrobial activity against various bacterial strains. The presence of the phenoxy group was noted to enhance lipophilicity and membrane penetration .
  • Anticancer Activity : Research on related compounds indicated strong anticancer effects against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, highlighting the potential of this compound as an anticancer agent .
  • Enzyme Inhibition : In vitro assays showed that derivatives of this compound could inhibit enzymes such as cholinesterases and glucosidases, which are crucial in metabolic disorders .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. However, initial findings suggest that its interactions with cellular targets may involve:

  • Alteration of Signaling Pathways : The compound may modulate pathways associated with cell survival and apoptosis.
  • Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to affect DNA repair pathways, contributing to their anticancer effects .

Q & A

Q. Advanced

  • Synthesis of lanthanide complexes : React the compound with Ln(III) salts (e.g., GdCl3) in methanol/water mixtures under reflux .
  • X-ray crystallography : Resolve crystal structures to confirm ligand coordination modes (e.g., μ2-OCH3 bridging) .
  • Magnetic studies : Use SQUID magnetometry to evaluate single-molecule magnet behavior in Dy(III) analogs .

What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental handling?

Q. Basic

  • Melting point : Analogous hydrazides melt between 123°C and 220°C, influenced by substituent polarity .
  • Solubility : Typically soluble in DMSO, DMF, and methanol but insoluble in water. Pre-formulation studies (e.g., Hansen solubility parameters) guide solvent selection for biological assays .

How can structural modifications at the pyrrolidinone or phenoxyphenyl moieties impact the compound's biological activity?

Q. Advanced

  • Structure-activity relationship (SAR) studies :
    • Pyrrolidinone substitution : Electron-withdrawing groups (e.g., nitro) may enhance kinase affinity by stabilizing H-bond interactions .
    • Phenoxyphenyl modification : Bulky substituents (e.g., 2,6-di-isopropyl) improve metabolic stability but reduce solubility .
  • Synthetic routes : Use regioselective alkylation or Suzuki coupling to introduce diverse substituents .

What strategies resolve contradictions in experimental data, such as discrepancies in biological activity across studies?

Q. Advanced

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, enzyme batches) .
  • Multi-technique validation : Cross-validate kinase inhibition data with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Computational modeling : Identify confounding factors (e.g., solvent effects on ligand conformation) via MD simulations .

What chromatographic methods are suitable for purifying this compound post-synthesis?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 to 50:50) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for analogs .

How do computational approaches like molecular docking enhance understanding of the compound's mechanism of action?

Q. Advanced

  • Docking simulations : Predict binding poses in JAK ATP-binding pockets, highlighting key residues (e.g., Lys882 for hydrogen bonding) .
  • Free-energy calculations (MM/PBSA) : Estimate binding affinities and guide lead optimization .

What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction analysis?

Q. Advanced

  • Challenges : Low solubility in common solvents and conformational flexibility.
  • Solutions :
    • Co-crystallization : Use guest molecules (e.g., methanol) to stabilize crystal packing .
    • Slow evaporation : Employ mixed solvents (e.g., DCM/methanol) at 4°C to grow single crystals .
    • Cryocrystallography : Mitrate radiation damage with liquid nitrogen cooling during data collection .

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